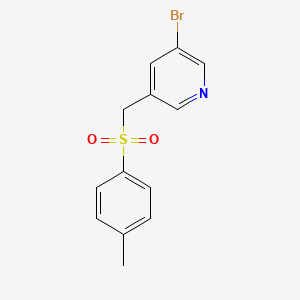

3-Bromo-5-(tosylmethyl)pyridine

Description

3-Bromo-5-(tosylmethyl)pyridine (CAS: 866021-35-4) is a bromopyridine derivative featuring a tosylmethyl (-CH₂SO₂C₆H₄CH₃) substituent at the 5-position and a bromine atom at the 3-position of the pyridine ring. This compound is structurally tailored for applications in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the presence of the bromine atom as a leaving group and the tosylmethyl group as a directing/functional moiety. Its utility spans pharmaceutical synthesis, where it serves as an intermediate for bioactive molecules targeting gastrointestinal disorders and central nervous system (CNS) modulators .

Properties

IUPAC Name |

3-bromo-5-[(4-methylphenyl)sulfonylmethyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-10-2-4-13(5-3-10)18(16,17)9-11-6-12(14)8-15-7-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAZPLXKWPMDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744765 | |

| Record name | 3-Bromo-5-[(4-methylbenzene-1-sulfonyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866021-35-4 | |

| Record name | 3-Bromo-5-[(4-methylbenzene-1-sulfonyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(tosylmethyl)pyridine typically involves the bromination of 5-(tosylmethyl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3-position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(tosylmethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.

Scientific Research Applications

3-Bromo-5-(tosylmethyl)pyridine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in various organic reactions.

Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(tosylmethyl)pyridine depends on its specific application. In chemical reactions, the bromine atom and the tosylmethyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Structural and Functional Similarities

The following table compares 3-Bromo-5-(tosylmethyl)pyridine with structurally related bromopyridines, emphasizing substituent effects on reactivity and applications:

Physicochemical Properties

- Solubility : Tosylmethyl and trifluoromethyl groups enhance solubility in organic solvents (e.g., ethyl acetate, DCM), whereas ethoxy derivatives are more water-soluble .

- Crystallinity: Single-crystal XRD studies on 3-Bromo-5-(2,5-difluorophenyl)pyridine reveal planar aromatic systems with strong intermolecular halogen bonding, contrasting with the nonplanar tosylmethyl analog .

Research Findings and Case Studies

- Case Study 1: Ghiasuddin et al. (2018) demonstrated that 3-Bromo-5-(2,5-difluorophenyl)pyridine exhibits a first hyperpolarizability (β) of 1.23 × 10⁻³⁰ esu, outperforming simpler bromopyridines in nonlinear optical applications .

- Case Study 2 : Palladium-mediated coupling of this compound with arylboronic acids achieved 80–86% yields for imidazo[1,2-a]pyridines, highlighting superior functional group tolerance compared to chloro or iodo analogs .

Biological Activity

3-Bromo-5-(tosylmethyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine atom at the 3-position of the pyridine ring.

- Tosylmethyl group at the 5-position, which enhances its reactivity and solubility.

This unique combination of substituents contributes to its biological activity, particularly through interactions with various biological targets.

Antimicrobial Activity

Research has indicated that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. In various studies, compounds with similar structural motifs have shown effectiveness against a range of bacterial and fungal strains. For instance:

- Minimum Inhibitory Concentrations (MICs) for related pyridine compounds have been reported between 2.18–3.08 μM for pathogens like Staphylococcus aureus and Escherichia coli .

- Compounds exhibiting similar structures have demonstrated broad-spectrum antibacterial activity, with some derivatives showing enhanced efficacy against resistant strains .

The mechanism by which this compound exerts its biological effects is still under investigation. However, several proposed pathways include:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical to bacterial metabolism or pathogenicity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the binding affinity and interaction with enzyme active sites.

- Disruption of Cellular Processes : Similar compounds have been shown to interfere with biofilm formation in bacteria, which is a significant factor in antibiotic resistance .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyridine derivatives, contributing to our understanding of their potential applications:

- Antibacterial Studies : A series of pyridine derivatives were synthesized and tested against various Gram-positive and Gram-negative bacteria. Results indicated that modifications at specific positions on the pyridine ring significantly influenced antibacterial potency .

- Biofilm Inhibition : Research demonstrated that certain derivatives could inhibit biofilm formation at concentrations lower than their MICs, suggesting a dual mechanism of action where they not only kill bacteria but also prevent their aggregation .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other related compounds:

| Compound | Antimicrobial Activity | MIC (μM) | Biofilm Inhibition |

|---|---|---|---|

| This compound | Moderate | TBD | Yes |

| Pyridine Derivative A | Strong | 2.18 | Yes |

| Pyridine Derivative B | Moderate | 3.08 | No |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.